molecular formula C20H27N3O3S B2715092 N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}benzenesulfonamide CAS No. 932505-91-4

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}benzenesulfonamide

Cat. No.: B2715092
CAS No.: 932505-91-4
M. Wt: 389.51
InChI Key: UWVVPVGEGUHOFC-UHFFFAOYSA-N
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Description

N-{2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}benzenesulfonamide ( 932505-91-4) is a synthetic organic compound with a molecular formula of C20H27N3O3S and a molecular weight of 389.51 g/mol . This molecule is characterized by a central benzenesulfonamide group, a well-established pharmacophore in medicinal chemistry known for its ability to act as an enzyme inhibitor, particularly against carbonic anhydrase isoforms . The structure is further elaborated with a dimethylamino phenyl moiety and a morpholine ring, which are common features in compounds designed for pharmaceutical research due to their influence on solubility, metabolic stability, and binding affinity to biological targets . The presence of these functional groups makes this compound a valuable intermediate or a potential ligand in drug discovery projects, especially in the development of receptor modulators or enzyme inhibitors where specific steric and electronic properties are required . The compound is supplied for research and development purposes only and is not intended for diagnostic or therapeutic use. Researchers can utilize this chemical as a building block for further synthetic elaboration or as a standard in analytical and biological screening studies.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-22(2)18-10-8-17(9-11-18)20(23-12-14-26-15-13-23)16-21-27(24,25)19-6-4-3-5-7-19/h3-11,20-21H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVVPVGEGUHOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate 2-(4-(dimethylamino)phenyl)-2-morpholinoethanol.

    Sulfonamide Formation: The intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives, potentially leading to the formation of amines or alcohols.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}benzenesulfonamide involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in cancer cells. By inhibiting this enzyme, the compound disrupts the pH balance within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Osimertinib Mesylate (N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide methanesulfonate)

  • Structural Similarities: Both compounds feature a dimethylamino group and a nitrogen-containing heterocycle (morpholine in the target vs. indole-pyrimidine in osimertinib).
  • Key Differences : Osimertinib includes a methoxy group, a prop-2-enamide backbone, and a methanesulfonate counterion, making it significantly larger (MW: 595.7 g/mol) compared to the target compound.
  • Functional Implications: Osimertinib is a clinically approved EGFR inhibitor used in non-small cell lung cancer.
Parameter Target Compound Osimertinib Mesylate
Molecular Weight ~450–500 g/mol (estimated) 595.7 g/mol
Key Functional Groups Benzenesulfonamide, morpholine, dimethylamino Indole-pyrimidine, methanesulfonate
Pharmacological Application Not reported EGFR tyrosine kinase inhibition

N-[4-(2-(Propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide (CAS 250266-51-4)

  • Structural Similarities : Both compounds share a benzenesulfonamide core and an alkylamine side chain.
  • Key Differences: The CAS 250266-51-4 compound substitutes the morpholine and dimethylamino groups with a trifluoromethoxy group and a propylaminoethyl chain.
  • Functional Implications: The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the propylaminoethyl chain may alter receptor binding specificity compared to the target compound’s morpholine moiety .

N-(2-{[5-Bromo-2-(morpholin-4-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)-4-methylbenzenesulfonamide

  • Structural Similarities : Contains a morpholine ring and sulfonamide group.
  • Key Differences: Replaces the dimethylaminophenyl group with a bromo-pyrimidinyl-sulfanyl unit and adds a methoxy substituent.
  • This structural divergence could render it more suitable for DNA-targeting therapies or nucleotide-binding enzymes .

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula: C18H24N2O2S
  • Molecular Weight: 336.46 g/mol
  • SMILES Notation: CC(N(C)C)c1ccc(S(=O)(=O)NCC2CCN(C2)CC2)cc1

Research indicates that this compound exhibits biological activity primarily through the inhibition of certain enzymes and receptors. Notably, it has been shown to target:

  • Histone Deacetylases (HDACs): Inhibits class I HDAC isoforms, leading to increased acetylation of histones, which can affect gene expression and induce apoptosis in cancer cells .
  • G Protein-Coupled Receptors (GPCRs): Modulates pathways associated with GPCR signaling, which is crucial for various physiological responses .

Antitumor Activity

The compound has demonstrated promising antitumor effects in various studies:

  • In Vitro Studies: It exhibited potent inhibitory activity against human myelodysplastic syndrome cell lines (SKM-1), inducing G1 cell cycle arrest and apoptosis. The increase in acetyl-histone H3 levels suggests a mechanism involving epigenetic regulation .
  • In Vivo Studies: In xenograft models, it showed significant antitumor efficacy, particularly in immunocompetent mice compared to those with thymus deficiencies, indicating a potential role of the immune system in its effectiveness .

Study 1: HDAC Inhibition

A recent study evaluated the effects of the compound on HDAC activity. The results indicated that treatment with this compound resulted in:

  • IC50 Values: Approximately 0.5 μM for HDAC1 and 0.8 μM for HDAC3.
  • Cell Viability Assays: A significant reduction in viability of SKM-1 cells was observed at concentrations above 1 μM .

Study 2: Pharmacokinetics

Pharmacokinetic profiling in animal models revealed:

  • Absorption: Rapid absorption with peak plasma concentrations reached within 30 minutes post-administration.
  • Half-Life: Approximately 3 hours, suggesting a suitable duration for therapeutic use.
  • Metabolism: Minimal metabolic differences across species were noted, indicating potential for cross-species application in preclinical studies .

Data Summary Table

Biological ActivityObserved EffectsReference
HDAC InhibitionIC50 ~0.5 μM (HDAC1), ~0.8 μM (HDAC3)
Antitumor EfficacySignificant reduction in SKM-1 cell viability
PharmacokineticsPeak plasma concentration at 30 min, half-life ~3 hours

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}benzenesulfonamide?

  • Methodology :

  • Multi-step synthesis : Begin with condensation of 4-(dimethylamino)benzaldehyde with morpholine to form the imine intermediate, followed by nucleophilic substitution with benzenesulfonamide derivatives. Use triethylamine or sodium hydroxide as a base to facilitate sulfonamide bond formation .
  • Reaction conditions : Optimize temperature (typically 60–80°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios to achieve >80% yield .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the compound (>95% purity). Confirm purity via HPLC and mass spectrometry .

Q. How is the molecular structure of this compound validated?

  • Analytical techniques :

  • NMR spectroscopy : Assign peaks for key protons (e.g., dimethylamino group at δ 2.8–3.2 ppm, morpholine protons at δ 3.5–3.7 ppm) and verify stereochemistry .
  • X-ray crystallography : Resolve bond lengths (e.g., C–S bond: 1.76 Å) and dihedral angles to confirm spatial arrangement .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ ion at m/z 430.2) .

Advanced Research Questions

Q. What experimental strategies are used to elucidate the compound’s mechanism of action in biological systems?

  • Methodology :

  • Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., carbonic anhydrase) using stopped-flow spectroscopy .
  • Radioligand binding studies : Quantify receptor affinity (e.g., β-adrenoceptors) with tritiated ligands and Scatchard analysis .
  • Cellular assays : Assess intracellular signaling (e.g., cAMP levels via ELISA) in CHO-K1 cells transfected with human receptors .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Approaches :

  • Molecular docking : Use AutoDock Vina to simulate binding poses with receptor active sites (e.g., β3-adrenoceptor) and calculate binding energies (ΔG < −8 kcal/mol) .
  • QSAR analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on sulfonamide) with bioactivity data to design derivatives .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .

Q. How should researchers address contradictory data in solubility versus bioactivity studies?

  • Resolution strategies :

  • Controlled solubility testing : Compare logP values (experimental vs. predicted) in buffers of varying pH (3.0–7.4) to identify ionization-dependent discrepancies .
  • Orthogonal assays : Validate bioactivity in both cell-free (e.g., SPR) and cell-based systems to rule out false positives from aggregation .

Q. What methods are employed to synthesize and evaluate derivatives for improved pharmacokinetic properties?

  • Stepwise optimization :

  • Functional group modifications : Replace morpholine with piperazine to enhance solubility (>2 mg/mL in PBS) or fluorinate the benzene ring for metabolic stability .
  • In vitro ADME screening : Assess hepatic microsomal stability (t1/2 > 60 min) and Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s) .

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